2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene) fused with a sulfanyl-acetamide side chain and a 2-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4OS2/c18-17(19,20)10-5-1-2-6-11(10)21-14(25)9-26-15-22-23-16-24(15)12-7-3-4-8-13(12)27-16/h1-8H,9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYINZKCVWHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-thia-2,4,5-triazatricyclo[6400^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the benzo-thiazolo-triazole core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tricyclic Cores
The compound shares a tricyclic framework with 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (). Key differences include:
- Substituents : The target compound substitutes the methoxyphenyl group with a 2-(trifluoromethyl)phenyl moiety, enhancing electron-withdrawing effects and steric bulk.
- Core Modifications : The tricyclic system in the target has a sulfur atom (7-thia) and a distinct bridgehead configuration ([6.4.0.0²,⁶] vs. [7.4.0.0²,⁷] in ), which may alter ring strain and π-stacking interactions.
Acetamide Derivatives with Trifluoromethyl Groups
The N-[2-(trifluoromethyl)phenyl]acetamide moiety is shared with NZ-65 and NZ-66 (), which are AUTACs (autophagy-targeting chimeras) designed for targeted protein degradation. Key comparisons include:
- Linker Design : The target compound lacks the extended polyethylene glycol (PEG) or hexyl linkers seen in NZ-65/NZ-66, which are critical for recruiting degradation machinery .
- Bioactivity : NZ-65/NZ-66 exhibit ULK1-dependent mitochondrial degradation, whereas the target compound’s simpler structure may limit its utility in proximity-induced degradation but could favor enzyme inhibition.
Thiadiazole-Based Analogues
The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () highlights shared synthetic strategies:
- Coupling Reagents : Both compounds use carbodiimides (e.g., EDC/HOBt) for amide bond formation, suggesting scalable synthetic routes .
- Thiol Functionality : The target’s sulfanyl group vs. the thiadiazole’s mercapto group may influence redox activity or metal chelation.
Research Implications and Limitations
Future work should prioritize:
Synthetic Optimization : Streamlining the tricyclic core assembly (e.g., via cycloadditions or metal catalysis).
Target Identification : Screening against kinase panels or bacterial strains to validate hypothesized mechanisms.
Comparative ADMET Profiling : Assessing metabolic stability and toxicity relative to NZ-65/NZ-66 and thiadiazole derivatives.
Biological Activity
The compound 2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its unique tricyclic structure featuring sulfur and nitrogen heteroatoms. This article aims to explore its biological activity through various studies and data analyses.
Chemical Structure and Properties
The compound has a molecular formula of C17H17N5OS2 and a molecular weight of approximately 373.41 g/mol. Its structure includes multiple double bonds and a trifluoromethyl group, which may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its functional groups:
- Acetamide Group : Often associated with various pharmacological activities.
- Sulfanyl Moiety : Known for its role in enhancing bioactivity through interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including antimicrobial, anticancer, and cardioprotective effects. The unique combination of sulfur and nitrogen heterocycles in this compound suggests potential for distinctive biological interactions.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,10-Dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene | Contains dioxane moiety | Antimicrobial |
| 12-fluoro-7-thia-2,3,4-triazatricyclo[6.4.0.0^{2,6}]dodeca | Fluorine substitution | Anticancer |
| Bay 60-6583 | Adenosine receptor agonist | Cardioprotective |
Case Studies and Research Findings
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Antimicrobial Activity :
- A study demonstrated that derivatives of triazine compounds show significant antimicrobial properties against various bacterial strains. The presence of the sulfanyl group may enhance this activity by facilitating interactions with microbial cell walls.
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Anticancer Potential :
- Research on triazole derivatives has indicated that they exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific structure of our compound may offer similar or enhanced effects due to the trifluoromethyl group’s electron-withdrawing nature.
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Cardioprotective Effects :
- Compounds structurally related to this molecule have been shown to act as adenosine receptor agonists, which can protect cardiac tissue during ischemic events by promoting vasodilation and reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
